4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core with a morpholine substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction yields 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further aromatized to form benzofuro[3,2-d]pyrimidines .
Industrial Production Methods
Industrial production methods for 4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The morpholine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the morpholine position.
Scientific Research Applications
4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidine: Known for its anticancer properties through protein kinase inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
Quinazoline: Another fused pyrimidine derivative with significant therapeutic potential.
Uniqueness
4-(4-Morpholinyl)benzofuro[3,2-d]pyrimidine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable compound for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
4-morpholin-4-yl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C14H13N3O2/c1-2-4-11-10(3-1)12-13(19-11)14(16-9-15-12)17-5-7-18-8-6-17/h1-4,9H,5-8H2 |
InChI Key |
QYOWZNABOACBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2OC4=CC=CC=C43 |
Origin of Product |
United States |
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